Ethyl 1-{2-[(3-bromophenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a bromophenyl group, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction.
Attachment of the Bromophenyl Group: The bromophenyl group is attached using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ETHYL 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to develop new pharmaceutical formulations.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ETHYL 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
ETHYL 1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE can be compared with other piperidine derivatives, such as:
ETHYL 1-{[(4-BROMOPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE: Similar structure but with a different position of the bromine atom.
ETHYL 1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE: Similar structure but with a chlorine atom instead of bromine.
ETHYL 1-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-4-PHENYLPIPERIDINE-4-CARBOXYLATE: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C22H25BrN2O3 |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
ethyl 1-[2-(3-bromoanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C22H25BrN2O3/c1-2-28-21(27)22(17-7-4-3-5-8-17)11-13-25(14-12-22)16-20(26)24-19-10-6-9-18(23)15-19/h3-10,15H,2,11-14,16H2,1H3,(H,24,26) |
InChI Key |
YTYVSHWYSFDXTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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